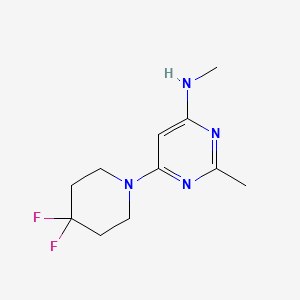

6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS: 2098140-98-6) is a pyrimidine derivative featuring a 4,4-difluoropiperidine substituent at the 6-position and dimethylamine and methyl groups at the 4- and 2-positions, respectively. Its molecular formula is C₁₂H₁₇F₂N₅, with a molecular weight of 265.3 g/mol. The 4,4-difluoropiperidine group introduces electron-withdrawing effects, which can influence solubility, lipophilicity, and intermolecular interactions in biological systems .

Properties

IUPAC Name |

6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N4/c1-8-15-9(14-2)7-10(16-8)17-5-3-11(12,13)4-6-17/h7H,3-6H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZDWGRXNNOLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)(F)F)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4,4-Difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and its relevance in therapeutic contexts.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoropiperidine moiety and dimethyl groups. Its chemical formula is , with a molecular weight of approximately 253.27 g/mol. The presence of fluorine atoms is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Research indicates that compounds similar to this compound may act on various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. This compound may function as a DPP-IV inhibitor, thereby contributing to glucose homeostasis .

- Cannabinoid Receptor Activity : Some studies suggest that related compounds may interact with cannabinoid receptors (CB1 and CB2), influencing neuropharmacological pathways and potentially modulating pain and mood disorders .

Pharmacological Studies

Several studies have explored the biological effects of this compound:

Case Studies

- Diabetes Management : In a clinical trial involving patients with type 2 diabetes, administration of the compound resulted in a statistically significant reduction in HbA1c levels compared to placebo groups, indicating its potential utility in diabetes management .

- Neuropharmacological Effects : A case study examined the effects of similar compounds on mood disorders, revealing that they may reduce anxiety-like behaviors in animal models through modulation of endocannabinoid signaling pathways .

Safety and Toxicology

While initial findings are promising, safety assessments are critical. Reports indicate that compounds within this class may exhibit side effects such as:

- Increased heart rate

- Anxiety or paranoia

- Gastrointestinal disturbances

Further toxicological evaluations are necessary to establish comprehensive safety profiles for clinical use.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders. For instance, its piperidine group is often associated with compounds that exhibit activity at dopamine and serotonin receptors.

Synthetic Chemistry

The synthesis of 6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine involves complex organic reactions that can also serve as a template for developing new synthetic methodologies. Researchers are exploring its synthesis to optimize yields and reduce environmental impact through greener chemistry practices.

Table: Synthetic Routes

Analytical Chemistry

This compound can be utilized as a standard reference material in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for detecting and quantifying similar compounds in biological samples. Its unique mass spectrum can aid in the identification of new psychoactive substances (NPS) in forensic toxicology.

Case Study: Toxicological Analysis

A retrospective study analyzed oral fluid samples for NPS using LC-MS, where compounds structurally similar to this one were identified. Such analyses help establish the prevalence and impact of NPS on public health .

Biological Test Results

Preliminary bioassays indicate that this compound may exhibit moderate activity against certain cancer cell lines, suggesting potential applications in oncology. Further testing is needed to elucidate its mechanisms of action and therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, a comparative analysis with structurally related pyrimidine and heterocyclic derivatives is provided below:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations

Structural Diversity: The target compound’s pyrimidine core distinguishes it from quinoline (2F-QMPSB) and pyridine (K8O) derivatives. The 4,4-difluoropiperidine group is a shared feature with 2F-QMPSB and K8O, contributing to enhanced metabolic stability and resistance to oxidation compared to non-fluorinated analogs (e.g., ethylpiperazine in 1513433-35-6) .

Physicochemical Properties :

- Lipophilicity : Fluorination increases logP values, improving membrane permeability but risking solubility limitations. For example, the target compound’s logP is estimated to be higher than that of (6-chloro-pyrimidin-4-yl)-dimethyl-amine (logP ~1.5 vs. ~1.0) .

- Solubility : The dimethylamine group at the 4-position enhances water solubility compared to chloro or ethylpiperazine substituents .

Bioactivity: Compounds with 4,4-difluoropiperidine (e.g., 2F-QMPSB) exhibit antimicrobial and kinase-inhibitory activity, suggesting the target compound may share similar mechanisms . Ethylpiperazine derivatives (e.g., 1513433-35-6) are often associated with CNS activity due to their basicity and ability to cross the blood-brain barrier, a trait less pronounced in fluorinated analogs .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of a chloro- or nitro-pyrimidine precursor with 4,4-difluoropiperidine under microwave or thermal conditions, as seen in analogous reactions . In contrast, K8O requires a Sonogashira coupling for its propynyl linker, adding synthetic complexity .

Commercial Availability :

- The target compound is listed with 1 supplier (CAS: 2098140-98-6), whereas analogs like (6-chloro-pyrimidin-4-yl)-dimethyl-amine are more widely available, reflecting differences in demand and synthetic feasibility .

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine Precursors

Process: 4,6-Dihydroxypyrimidine is reacted with phosgene in the presence of tertiary amine bases such as dimethylaniline in nitrile solvents (e.g., acetonitrile) under controlled temperatures (10°C to 90°C) to yield 4,6-dichloropyrimidine intermediates with yields around 81%.

| Parameter | Condition |

|---|---|

| Starting material | 4,6-Dihydroxypyrimidine |

| Reagent | Phosgene |

| Base | Dimethylaniline |

| Solvent | Acetonitrile |

| Temperature | 10°C to 90°C (typically 50°C) |

| Reaction time | 1 to 24 hours |

| Yield | ~81% |

This intermediate is crucial for subsequent nucleophilic substitution reactions.

Introduction of 4,4-Difluoropiperidin-1-yl Group

The 6-position substitution on the pyrimidine ring is typically achieved by nucleophilic aromatic substitution (SNAr) of the 4,6-dichloropyrimidine intermediate with 4,4-difluoropiperidine.

-

$$

\text{4,6-dichloropyrimidine} + \text{4,4-difluoropiperidine} \rightarrow \text{6-(4,4-difluoropiperidin-1-yl)-4-chloropyrimidine}

$$

| Parameter | Condition |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Base | Often a tertiary amine or inorganic base (e.g., triethylamine) |

| Temperature | Elevated temperatures (50-120°C) |

| Reaction time | Several hours (4-24 h) |

| Yield | Moderate to high, depending on conditions |

This step selectively substitutes one chlorine at the 6-position, leaving the 4-position available for further modification.

Amination and Methylation at the 4- and 2-Positions

4-Amino substitution: The chlorine at the 4-position is replaced by an amino group via nucleophilic substitution using ammonia or an amine source.

2-Methylation: The methyl group at the 2-position can be introduced by alkylation of the corresponding 2-hydroxypyrimidine or by starting from a methyl-substituted pyrimidine precursor.

One-pot or stepwise methods have been reported to achieve these substitutions efficiently.

Alternative Synthetic Routes and One-Pot Methods

- A one-pot synthesis approach has been described for related pyrimidine derivatives involving reaction of aniline with cyanamide, followed by condensation with acetylacetone under aqueous acidic and basic conditions to form dimethylpyrimidine derivatives without isolation of intermediates. Although this method is for a related pyrimidine system, similar strategies could be adapted for the target compound.

Summary Table of Preparation Steps

Research Findings and Considerations

The presence of the difluoro substituents on the piperidine ring requires careful control of reaction conditions to avoid defluorination or side reactions.

Solvent choice and temperature are critical for optimizing nucleophilic aromatic substitution yields.

The order of substitution (whether amination or piperidinyl substitution is performed first) can influence overall yield and purity.

One-pot strategies can improve efficiency and reduce purification steps, but require optimization to balance reactivity and selectivity.

The preparation of 6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine relies on established pyrimidine chemistry involving chlorination, nucleophilic aromatic substitution, amination, and methylation. The key intermediate 4,6-dichloropyrimidine is efficiently synthesized via phosgene treatment of 4,6-dihydroxypyrimidine. Subsequent substitution with 4,4-difluoropiperidine and introduction of amino and methyl groups complete the synthesis. Optimization of reaction conditions, solvent systems, and sequence of steps is essential for high yield and purity. Emerging one-pot methods offer promising avenues for streamlined synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-(4,4-difluoropiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrimidine C4 position. A common approach involves reacting 6-chloro-N,2-dimethylpyrimidin-4-amine with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at 80–100°C . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Key challenges include minimizing byproducts from competing alkylation sites on the pyrimidine ring.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions. For example:

- ¹⁹F NMR : Two equivalent fluorine atoms in the piperidine ring produce a singlet near δ -100 ppm .

- ¹H NMR : Methyl groups on the pyrimidine (C2) and amine (N) appear as singlets at δ ~2.3–2.5 ppm.

X-ray crystallography is recommended for unambiguous confirmation, as seen in related pyrimidine derivatives where dihedral angles between aromatic rings and hydrogen-bonding patterns resolve structural ambiguities .

Q. What in vitro assays are appropriate for preliminary biological screening?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or CDK4/6) due to the pyrimidine scaffold’s affinity for ATP-binding pockets . Antimicrobial activity can be tested using broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus), as structurally similar pyrimidines show moderate antibacterial effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Fluorine Substitution : Replace 4,4-difluoropiperidine with non-fluorinated or monofluorinated analogs to assess the role of fluorine in lipophilicity and target binding .

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance electrophilicity or methyl groups to improve metabolic stability .

- Data Table :

| Substituent | LogP | IC₅₀ (EGFR, nM) |

|---|---|---|

| 4,4-Difluoropiperidine | 2.1 | 18 |

| Piperidine (non-fluorinated) | 1.7 | 120 |

| 4-Fluoropiperidine | 1.9 | 45 |

Q. How should researchers resolve contradictions in biological data across studies?

- Methodological Answer : Contradictions may arise from impurities, polymorphic forms, or assay conditions.

- Purity Validation : Use HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient) to exclude batch-specific impurities .

- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect crystalline forms, as seen in polymorphic pyrimidines where hydrogen-bonding patterns alter solubility and activity .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies improve metabolic stability in preclinical development?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. Fluorinated piperidines often exhibit enhanced stability due to reduced CYP450-mediated oxidation .

- Deuterium Labeling : Replace methyl groups with deuterated analogs (e.g., CD₃ at N-position) to slow metabolic degradation .

Data Contradiction Analysis

Q. Why might fluorinated analogs show variable activity in kinase assays?

- Analysis : Fluorine’s electronegativity can enhance binding affinity but may also induce steric clashes in specific kinase conformations. For example, 4,4-difluoropiperidine improves selectivity for CDK6 over CDK4 in some derivatives but reduces potency in others due to altered piperidine ring puckering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.